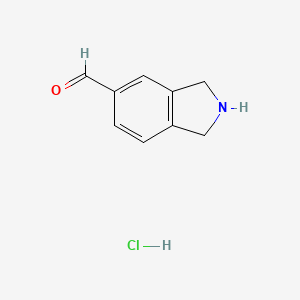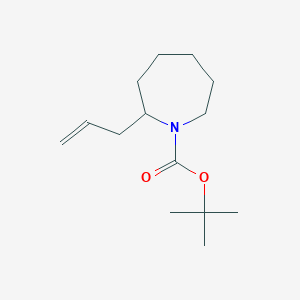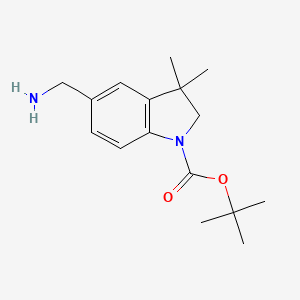
trans-2-Tbdmso-cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine: is a chemical compound that features a cyclopropylamine core with a tert-butyl-dimethyl-silanyloxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine typically involves the cyclopropanation of an appropriate amine precursor followed by the introduction of the tert-butyl-dimethyl-silanyloxy group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The tert-butyl-dimethyl-silanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems. Its structural features could make it a candidate for studying enzyme interactions or cellular processes.
Medicine: In medicine, trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine could be explored for its potential therapeutic properties. Research may focus on its ability to interact with specific molecular targets or pathways relevant to disease treatment.
Industry: Industrial applications could include its use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular processes or enzyme activities. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Cyclopropylamine: A simpler analog without the tert-butyl-dimethyl-silanyloxy group.
tert-Butyl-dimethyl-silanyloxy derivatives: Compounds with similar silanyloxy groups but different core structures.
Uniqueness: The uniqueness of trans-2-(tert-Butyl-dimethyl-silanyloxy)-cyclopropylamine lies in its combination of a cyclopropylamine core with a tert-butyl-dimethyl-silanyloxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H21NOSi |
|---|---|
Peso molecular |
187.35 g/mol |
Nombre IUPAC |
(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-7(8)10/h7-8H,6,10H2,1-5H3/t7-,8-/m1/s1 |
Clave InChI |
RTUREHGXSKWBNS-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2,2-Dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15362178.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)
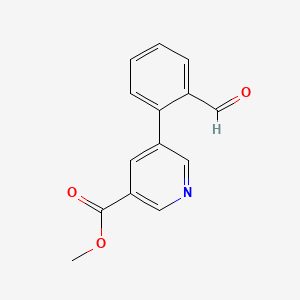
![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)
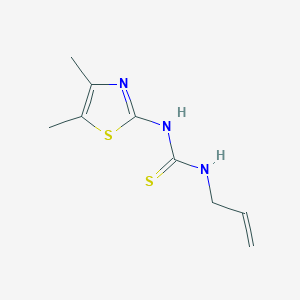
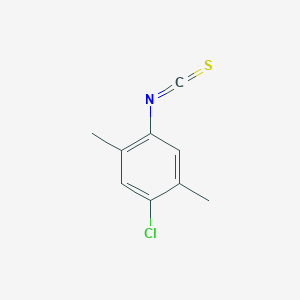
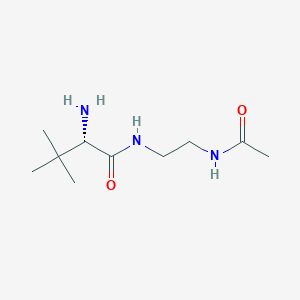
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)
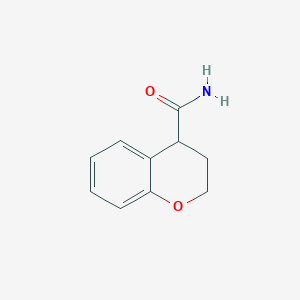
![(1R,3R,4S)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15362251.png)
